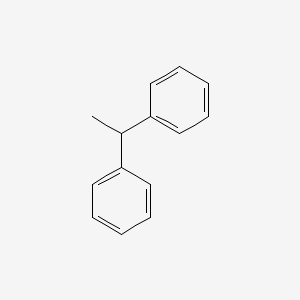

1,1-Diphenylethane

Cat. No. B1196317

Key on ui cas rn:

612-00-0

M. Wt: 182.26 g/mol

InChI Key: BSZXAFXFTLXUFV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04675437

Procedure details

3(a) An aromatic polyamine mixture made up of 2.6% of diaminotoluene (isomer mixture), 6.2% of diaminomethyl diphenylmethane (isomer mixture containing more than 90% of diamines of the type containing one amino substituent on each aromatic ring) and 91.2% of triamino-methyl diphenyl methane (isomer mixture containing more than 90% of triamines with one amino group on the unsubstituted aromatic ring and two amino groups on the methyl-substitued aromatic ring) was obtained by the nitration of methyl diphenyl methane, followed by catalytic hydrogenation using Raney nickel in accordance with European Patent Application No. 46,917. 350 g of this polyamine mixture were hydrogenated at 200° C./275 bars in accordance with Example 1(a) in the presence of 35 g of ruthenium (5%)/aluminum oxide supported catalyst and 35 g of ammonia in a 0.7 liter stirrer-equipped autoclave. After distillation twice, the hydrogenation product which was 91% triaminomethyl dicyclohexyl methane corresponding to formula (I) (R=CH3), and 9% diaminomethyl dicyclohexyl methane, was isolated in a yield of 69.2 g (B.p. 132°-148° C./0.1 mbar).

[Compound]

Name

3(a)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

polyamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

diaminomethyl diphenylmethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

diamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aromatic ring

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

triamino-methyl diphenyl methane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

triamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

unsubstituted aromatic ring

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

methyl-substitued aromatic ring

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

NC1C(N)=C(C)C=CC=1.N[CH:11]([CH:13]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)N.NC1C=CC(C(C)C2C=CC=CC=2)=C(N)C=1N>>[CH3:11][CH:13]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

|

Inputs

Step One

[Compound]

|

Name

|

3(a)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

polyamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=C(C=CC1)C)N

|

Step Four

|

Name

|

diaminomethyl diphenylmethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(N)C(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Five

[Compound]

|

Name

|

diamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

aromatic ring

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

triamino-methyl diphenyl methane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=C(C=C1)C(C1=CC=CC=C1)C)N)N

|

Step Seven

[Compound]

|

Name

|

triamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

unsubstituted aromatic ring

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

methyl-substitued aromatic ring

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C1=CC=CC=C1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |